
1-Amino-4-methoxy-2-methylbutan-2-ol
Overview
Description
1-Amino-4-methoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a butane backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-4-methoxy-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-butanol with methoxyamine under controlled conditions to introduce the methoxy group. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Amino-4-methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-4-methoxy-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-4-methoxy-2-methylbutan-2-ol can be compared with similar compounds such as 4-Amino-2-methylbutan-2-ol and 1-Amino-2-methyl-2-propanol. These compounds share similar structural features but differ in the position and nature of functional groups. The presence of the methoxy group in this compound imparts unique chemical properties, making it distinct from its analogs .
Similar Compounds
- 4-Amino-2-methylbutan-2-ol
- 1-Amino-2-methyl-2-propanol
- 1-Amino-4-methoxybutane
Biological Activity
1-Amino-4-methoxy-2-methylbutan-2-ol, with the molecular formula CHNO, is an organic compound that has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activities, mechanisms of action, and potential applications in pharmacology and agriculture.
Structural Characteristics
The compound features an amino group, a methoxy group, and a branched alkyl chain. Its chiral center allows for the existence of enantiomers, which can exhibit different biological activities. The presence of these functional groups contributes to its reactivity and interaction with biological systems.
Biological Activities
This compound exhibits several notable biological activities:
1. Neuroprotective Effects:
Research indicates that the compound may possess neuroprotective properties. Studies suggest that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various pathogens. It may inhibit bacterial growth through mechanisms that involve disruption of cell membrane integrity or interference with metabolic pathways .
3. Plant Growth Promotion:
In agricultural settings, this compound has been studied for its role in enhancing plant growth and resistance to pathogens. It appears to stimulate defense mechanisms in plants, making them more resilient to fungal infections .
The mechanisms underlying the biological activities of this compound are diverse:
Neuroprotective Mechanism:
The neuroprotective effects are thought to be mediated through the modulation of signaling pathways associated with neuronal survival and apoptosis. The compound may enhance the expression of neurotrophic factors, thereby supporting neuronal health .
Antimicrobial Action:
The antimicrobial properties may arise from the compound's ability to penetrate bacterial cell walls and disrupt essential cellular functions, leading to cell death .
Plant Defense Induction:
In plants, it is believed that the compound activates defense-related genes and enhances the production of secondary metabolites that confer resistance against pathogens .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Key Features | Notable Biological Activity |
---|---|---|---|
This compound | CHNO | Amino and methoxy groups; chiral | Neuroprotective, antimicrobial, plant growth promotion |
4-Methoxy-2-methylbutan-2-ol | CHO | No amino group; used in flavoring | Limited biological activity |
3-Amino-4-methoxy-butan-1-ol | CHNO | Different positioning of amino group | Potential neuroactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotection Study: A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, suggesting its potential use as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Efficacy: Another research article highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, showing promising results as a natural antimicrobial agent .
- Agricultural Application: Field trials indicated that plants treated with this compound exhibited enhanced growth rates and improved resistance to fungal infections compared to untreated controls, emphasizing its role as a biostimulant .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-4-methoxy-2-methylbutan-2-ol, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include introducing the methoxy group (e.g., using methoxide in a Williamson ether synthesis) and protecting the amino group during alkylation to avoid side reactions .
- Optimization : Control temperature (20–50°C) and solvent polarity (e.g., THF or methanol) to enhance selectivity. Monitor intermediates using TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via H NMR (e.g., methoxy proton at δ 3.3–3.5 ppm) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Analysis : H NMR reveals methoxy (δ 3.3–3.5 ppm), hydroxyl (δ 1.5–2.5 ppm, broad), and methyl groups (δ 1.0–1.2 ppm). C NMR confirms quaternary carbons (e.g., C-2 at ~70 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 134.1) and fragmentation patterns (e.g., loss of –NH or –OCH) aid structural confirmation .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate) to separate polar impurities.
- Crystallization : Recrystallize from ethanol/water (1:3) to obtain high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of this compound in enantioselective synthesis?
Methodological Answer:
- Chiral Centers : The C-2 and C-4 positions create diastereomers. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .
- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement (R-factor < 0.05) using single-crystal data .
Q. How can computational modeling predict the compound’s interactions in drug-design applications?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS. Analyze hydrogen bonds between the hydroxyl/amino groups and active-site residues .
- Docking Studies : Use AutoDock Vina to predict binding affinities (ΔG < -7 kcal/mol) and optimize lead compounds .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments)?
Methodological Answer:
- Cross-Validation : Compare H-C HSQC and DEPT-135 spectra to resolve overlapping signals.
- Isotopic Labeling : Synthesize N-labeled analogs to clarify amino group interactions via 2D NMR .
Q. What novel methodologies can enhance the compound’s application in peptide mimetics or enzyme inhibitors?
Methodological Answer:
- Solid-Phase Synthesis : Incorporate the compound into peptide backbones using Fmoc-protected derivatives. Optimize coupling efficiency (>90%) with HOBt/DIC activation .
- Enzymatic Assays : Test inhibitory activity against serine proteases (IC < 10 µM) via fluorogenic substrate hydrolysis .
Properties
IUPAC Name |
1-amino-4-methoxy-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKRKNUPHYNKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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